3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine
Description
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3. A pyrrolidine ring is attached via an oxymethyl linker at position 6 of the triazolopyridazine scaffold. The structural complexity of this compound suggests its design as a kinase inhibitor or GPCR modulator, leveraging the triazolopyridazine core for aromatic stacking and the sulfonyl group for hydrogen-bond interactions .
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c20-15-3-5-16(6-4-15)29(26,27)24-10-9-13(11-24)12-28-18-8-7-17-21-22-19(14-1-2-14)25(17)23-18/h3-8,13-14H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSYXWROQAWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing this compound typically involves multiple steps. The initial stage might include the synthesis of the triazolopyridazine core. A common route for creating such structures might involve a cycloaddition reaction between hydrazine derivatives and appropriate nitriles. Following this, the cyclopropyl group could be introduced via cyclopropanation reactions.
For the coupling of the pyrrolidine with the fluorobenzenesulfonyl group, sulfonyl chlorides often react under basic conditions to attach to the nitrogen on the pyrrolidine ring. Meanwhile, the linking of the triazolopyridazine to this core could involve standard etherification reactions, using an appropriate alkylating agent.
Industrial Production Methods: Industrial production methods would likely be streamlined to maximize yield and minimize costs. Large-scale production might utilize continuous flow reactors for the cycloaddition and cyclopropanation steps, improving safety and efficiency. Optimization of solvent and temperature conditions, along with using robust catalysts, would enhance the scalability of the process.
Chemical Reactions Analysis
Oxidation: : This compound could undergo oxidation reactions particularly at the pyrrolidine ring, transforming it to a lactam or further oxidized products.
Reduction: : The nitrogens in the triazolopyridazine may undergo reduction under hydrogenating conditions to produce more saturated ring systems.
Substitution: : Halogenation of the aromatic ring and nucleophilic substitution at the sulfonyl position could modify the structure to explore various derivatives.
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Hydrogen gas (H₂) with a palladium (Pd) catalyst.
Substitution: : Sodium hydride (NaH) as a base with alkyl halides for nucleophilic substitution.
Oxidation: : Lactam derivatives.
Reduction: : More saturated triazolopyridazine compounds.
Substitution: : Various alkylated or arylated derivatives, dependent on the reagents used.
Scientific Research Applications
Chemistry: 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine serves as a building block for creating analogs with potential biological activity, helping chemists explore structure-activity relationships (SAR) and optimize for potency and selectivity.
Biology: Its complex structure makes it a candidate for biological screening against various protein targets. Researchers often use such compounds to probe biological pathways and understand the interaction dynamics between small molecules and biomolecules.
Medicine: Potential applications in the medicinal field could involve its evaluation as an inhibitor for certain enzymes or receptors. Given its structure, it might show activity in modulating pathways relevant to cancer, inflammation, or neurological disorders.
Industry: In industry, this compound may find applications in developing new pharmaceuticals or as a precursor for more complex molecules in agrochemicals or materials science.
Mechanism of Action
The compound's mechanism of action would depend heavily on its biological target. For instance, if it interacts with enzymes, it could act as a competitive inhibitor, blocking the active site or altering the enzyme's conformation. The presence of the triazolopyridazine ring system might engage in π-π stacking interactions or hydrogen bonding, making it a versatile scaffold for binding to proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other triazolopyridazine derivatives, particularly 3-cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine (RN: 1040641-10-8), which serves as a key analog for comparison . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Similar Compound (RN: 1040641-10-8) |
|---|---|---|
| Core structure | [1,2,4]Triazolo[4,3-b]pyridazine with cyclopropyl at position 3 | Identical core |
| Linker | Oxymethyl-pyrrolidine | Piperazinyl group |
| Sulfonyl group position | 4-fluorobenzenesulfonyl on pyrrolidine nitrogen | 4-fluorobenzenesulfonyl on piperazine nitrogen |
| Heterocyclic amine | Pyrrolidine (5-membered, saturated, one N) | Piperazine (6-membered, saturated, two N atoms) |
| Molecular flexibility | Moderate (oxymethyl adds rotational freedom) | Restricted (piperazine’s rigid chair conformation) |
| Hypothesized solubility | Lower (due to pyrrolidine’s hydrophobicity) | Higher (piperazine’s polarity and H-bond capacity) |
Key Differences and Implications
Piperazine’s secondary nitrogen may enhance binding to acidic residues in targets (e.g., kinases), whereas pyrrolidine’s smaller size could improve selectivity for compact binding pockets.
Linker Geometry :
- The oxymethyl-pyrrolidine linker introduces conformational flexibility, possibly enabling adaptation to diverse protein conformations. In contrast, the direct piperazinyl linkage in RN: 1040641-10-8 imposes spatial constraints, which may optimize interactions in specific targets.
Metabolic Stability :
- Piperazine derivatives are often susceptible to oxidative metabolism due to their amine-rich structure, whereas pyrrolidine’s single nitrogen may reduce CYP450-mediated degradation, enhancing metabolic stability .
Synthetic Accessibility: The oxymethyl-pyrrolidine motif requires multi-step synthesis (e.g., Mitsunobu reactions), while piperazinyl analogs are often simpler to functionalize, impacting scalability.
Research Findings
While direct pharmacological data for the target compound are unavailable, studies on related triazolopyridazines suggest:
- Kinase inhibition: Piperazine-linked analogs (e.g., RN: 1040641-10-8) show nanomolar IC50 values against FLT3 and Aurora kinases due to their rigid binding geometry .
- Solubility-Potency Trade-off : Pyrrolidine derivatives often exhibit lower solubility but improved logP values (>3), favoring oral bioavailability in preclinical models.
Biological Activity
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine represents a novel structure within the realm of medicinal chemistry. Characterized by its unique heterocyclic framework that integrates a triazolo-pyridazine core and a pyrrolidine ring, this compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Structural Overview
The compound's structure includes:
- Triazolo[4,3-b]pyridazine Core : Known for its interactions with various biological targets.
- Pyrrolidine Ring : A common scaffold in drug design that enhances binding properties to biological receptors.
- Cyclopropyl Moiety : This feature is often associated with increased metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic activity. Additionally, it may modulate signaling pathways through receptor interactions, leading to various pharmacological effects.
Key Interactions
- Bromodomain Inhibition : Compounds similar to this one have demonstrated potential as bromodomain inhibitors, which are relevant in cancer therapeutics due to their role in regulating gene expression through epigenetic mechanisms. Interaction studies indicate that the compound can effectively bind to bromodomains within proteins like BRD4, influencing cellular processes related to cancer progression.
Research Findings
Recent studies have provided insights into the biological activity of this compound and its derivatives:
- Enzyme Inhibition Studies :
- Binding Affinity Studies :
- Case Studies :
Comparative Analysis
To further understand the biological relevance of this compound, a comparison with other structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol | Triazolo-pyridazine core with methyl substitution | Potential enzyme inhibitor |
| SGX523 | Similar triazolo-pyridazine motif | Inhibitor of BRD4 bromodomains |
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazine | Triazolo-pyridazine fused with piperazine | Selective GABAA receptor agonist |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
